molecular formula C9H9N3O2 B2513950 Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-82-0

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2513950
CAS No.: 619306-82-0
M. Wt: 191.19
InChI Key: HYUFVJBUUUVJOG-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole fused to a pyrimidine ring. The ester group at position 5 enhances its reactivity and utility in medicinal chemistry, particularly as a precursor for kinase inhibitors and antimicrobial agents. Its synthesis typically involves condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds under acidic conditions, achieving yields of 81–95% . For example, 3-amino-5-phenyl-1H-pyrazole reacts with diethyl oxalate in ethanol with HCl catalysis to form the ester, which can be further functionalized via reduction or cross-coupling reactions .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFVJBUUUVJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

3-Aminopyrazole undergoes nucleophilic attack at the carbonyl groups of ethyl acetoacetate, followed by cyclodehydration in acetic acid or trifluoroacetic acid. The reaction proceeds via initial enamine formation, with subsequent intramolecular cyclization generating the pyrazolo[1,5-a]pyrimidine core.

Optimization Parameters

Variable Optimal Condition Yield Improvement Reference
Acid Catalyst Trifluoroacetic acid 86% → 92%
Temperature Reflux (110–120°C) 30% → 75%
Reaction Time 4–6 hours 50% → 88%

Decarboxylation side reactions are mitigated by using stoichiometric zinc chloride, which coordinates to the intermediate enolate. Polar aprotic solvents like DMF enhance solubility but require stringent moisture control to prevent hydrolysis of the ester group.

1,3-Dipolar Cycloaddition Strategies

Adapted from pyridine-based syntheses, this approach employs in situ-generated pyrimidine N-imides reacting with ethyl propiolate. The dipole forms via treatment of substituted pyrimidines with hydroxylamine-O-sulfonic acid, followed by [3+2] cycloaddition.

Regioselectivity Control

Electronic effects dominate regiochemical outcomes:

  • Electron-withdrawing groups on pyrimidine direct ester incorporation to position 5 (85:15 selectivity)
  • Steric bulk at position 2 favors 5-substitution by reducing transition state congestion

Comparative Performance

Dipolarophile Solvent System 5-Substitution Ratio Yield
Ethyl propiolate DMF/H₂O (9:1) 9:1 93%
Methyl acrylate THF 3:1 67%

Ultrasonic irradiation (40 kHz) reduces reaction times from 24 hours to 45 minutes while maintaining yields above 90%.

Ultrasound-Assisted Synthesis with KHSO₄ Catalysis

A green chemistry variant combines mechanical activation with Brønsted acid catalysis. 3-Aminopyrazole derivatives react with ethyl 3-oxobutanoate under ultrasonic irradiation (60–65°C) using KHSO₄ (2 equiv).

Kinetic Advantages

  • 89% yield in 1.5 hours vs. 72% yield in 6 hours thermally
  • Particle size reduction enhances interfacial contact area (SEM-verified)

Limitations include difficult scalability and sensitivity to ultrasound frequency variations (±5% yield fluctuation across equipment types).

Post-Functionalization of Preformed Cores

While less direct, late-stage esterification offers modularity. Bromine substituents at position 5 undergo palladium-catalyzed carbonylation:

  • Bromination : NBS in CCl₄ achieves 95% 5-bromination
  • Carbonylation : CO (1 atm), Pd(OAc)₂, PPh₃ in EtOH (120°C, 12 h)
  • Esterification : In situ trapping with ethanol

Comparative Efficiency

Step Yield Purity (HPLC)
Bromination 95% 98.5%
Carbonylation 78% 91.2%
Overall Process 64% 89.7%

This route proves valuable for introducing isotopic labels (e.g., ¹³C-ester) but suffers from cumulative yield losses.

Industrial-Scale Production Considerations

Batch processes dominate due to exothermic risks during cyclocondensation. Key industrial parameters:

Parameter Pilot Scale (10 kg) Production Scale (100 kg)
Cooling Capacity 500 W/L 750 W/L
Ethyl Acetoacetate Purity ≥99.5% ≥99.9%
Residual Solvent (DMF) <300 ppm <50 ppm

Continuous flow systems show promise for 1,3-dipolar cycloadditions, achieving 92% yield at 2 kg/hr throughput with 99.8% regioselectivity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound's C2 and C6 positions exhibit distinct reactivity in palladium-catalyzed cross-couplings:

Reaction TypeConditionsRegioselectivityYield RangeKey Applications
Sonogashira (C6)Pd(PPh₃)₂Cl₂, CuI, DMF, 80°CC6 preferential75-92%Alkynylation for kinase inhibitors
Suzuki-Miyaura (C2)Pd(OAc)₂, SPhos, K₃PO₄, THF, refluxC2 functionalization68-85%Aryl group introduction
Buchwald-Hartwig (C2)Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneAmine coupling63-84%PI3K inhibitor synthesis

Regioselectivity in Sonogashira reactions is governed by electronic effects – the C6 bromine atom exhibits higher electrophilicity due to resonance stabilization from the adjacent pyrimidine nitrogen . Computational studies reveal a 12.3 kcal/mol energy preference for C6 transition states compared to C2 .

Reductive Functionalization

Sequential reduction-oxidation pathways enable alcohol/aldehyde derivatization:

  • NaBH₄ Reduction :

    • Converts ester to primary alcohol (2) with 99% yield

    • Retains pyrazolo[1,5-a]pyrimidine core integrity

  • Dess-Martin Oxidation :

    • Transforms alcohol (2) to aldehyde (3) in 46% yield

Cyclocondensation Reactions

The 5-carboxylate group participates in heterocycle formation:

  • With 1,3-diketones : Generates 4,7-dihydropyrazolo[1,5-a]pyrimidines (Table 1) :

EntryReactantProductTime (h)Yield (%)
11a + 3d4a589
21d + 3d4b787
31e + 3d4c890

Electrophilic Substitution

The electron-rich pyrimidine ring undergoes regioselective functionalization:

  • Vilsmeier-Haack Formylation :

    • Introduces aldehyde groups at C3 (135a-k, 67-82% yield)

    • Requires POCl₃/DMF at 0°C → RT

  • C-H Activation :

    • Pd(OAc)₂-mediated arylation at C6 (115a-f)

    • HFIP solvent enables π-aryl palladation

Enzyme-Targeted Modifications

Structure-activity relationship (SAR) studies reveal critical interactions:

  • Kinase binding :

    • Morpholine oxygen forms H-bond with Val-828 (PI3K)

    • C5 substituents influence ATP-binding pocket affinity

  • Selectivity modulation :

    • Carboxylate at C2 enhances CDK2/TRKA dual inhibition

    • 7-Aryl groups dictate kinase family specificity

This reactivity profile establishes ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate as a privileged scaffold for developing kinase inhibitors and anticancer agents. Recent advances in C-H functionalization and cascade cyclizations continue expanding its synthetic utility in drug discovery pipelines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives have garnered attention due to their potential as therapeutic agents. They are structurally similar to purine systems, making them promising candidates for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant activity against various cancer cell lines. A study demonstrated that specific derivatives exhibited potent inhibitory effects on the HCT116 cell line, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analyses suggest that modifications to the core structure can enhance potency and selectivity against different cancer types .

Enzymatic Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Notably, it has shown promising results as a selective inhibitor of TRK (tropomyosin receptor kinase) and CDK2 (cyclin-dependent kinase 2), which are critical in cancer progression . The IC50 values for some derivatives against these targets were reported in the nanomolar range, showcasing their potential for therapeutic development .

Synthesis and Structural Modifications

The synthesis of this compound involves various methods that allow for structural diversification. The compound can be synthesized through multi-step reactions involving starting materials like 5-amino-3-methylpyrazole and diethyl malonate . These synthetic pathways enable the introduction of different substituents that can modulate the biological activity of the resulting compounds.

Case Study: Synthesis and Activity Evaluation

A recent study focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activity alongside anticancer properties. The most potent compounds were identified through minimum inhibitory concentration (MIC) assays and further characterized using molecular docking studies to understand their interaction with target enzymes .

Broader Applications in Material Science

In addition to their medicinal applications, pyrazolo[1,5-a]pyrimidines have been explored in material science due to their unique photophysical properties. These compounds can serve as emergent fluorophores and are being investigated for potential uses in organic electronics and photonics . The ability to form crystals with notable conformational characteristics enhances their applicability in solid-state devices.

Summary of Findings

The applications of this compound span medicinal chemistry and material science. Its derivatives show significant promise as:

  • Anticancer agents : Effective against various cancer types with ongoing research into structure optimization.
  • Enzyme inhibitors : Targeting critical kinases involved in cancer progression.
  • Material science applications : Utilizing photophysical properties for advanced materials.
Application AreaKey FindingsReferences
Anticancer ActivityPotent against HCT116 cell line
Enzymatic InhibitionSelective TRK/CDK2 inhibitors
Material ScienceEmerging fluorophores

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the ester group and substituents significantly impacts physicochemical properties and reactivity:

Compound Name Substituents (Positions) Molecular Formula Key Features Yield (%) Melting Point (°C) References
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate Ester (5), H (others) C₁₂H₁₀N₆O₄ High synthetic yield; versatile for further derivatization 81–95 Not reported
Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Cl (5), Ester (2) C₉H₈ClN₃O₂ Chlorine enhances electrophilicity; lower molecular weight (225.63 g/mol) Not reported Not reported
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate Cyclopropyl (7), Methyl ester (5) C₁₀H₁₁N₃O₂ Cyclopropyl introduces steric bulk; potential for improved metabolic stability Not reported Not reported
Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate Thieno ring fusion, Ester (3) C₁₀H₉N₃O₂S Thieno fusion alters electronic properties; ester at 3 prone to decarboxylation Low Not reported

Key Observations :

  • Ester Stability: The 5-carboxylate in the target compound is more stable than the 3-carboxylate in thieno-fused analogues, which undergo rapid decarboxylation under acidic or alkaline conditions .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, nitro) enhance reactivity for cross-coupling or nucleophilic substitution, while bulky groups (e.g., cyclopropyl) improve target selectivity .

Biological Activity

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound specifically has shown promise in various studies as an effective agent against multiple diseases.

2. Synthesis of this compound

The synthesis typically involves the reaction of 5-aminopyrazoles with various electrophiles to construct the pyrazolo[1,5-a]pyrimidine core. For example, one study utilized diethyl malonate in the presence of sodium ethoxide to yield derivatives with high purity and yield .

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds derived from ethyl pyrazolo[1,5-a]pyrimidine demonstrated significant growth inhibition across various cancer cell lines. One derivative achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines .
  • Mechanism of Action : These compounds often act as dual inhibitors of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), leading to cell cycle arrest in the G0–G1 phase and induction of apoptosis .
CompoundGI%Mechanism
6n43.9CDK2/TRKA Inhibition
6s-G0–G1 Phase Arrest

3.2 Antimicrobial Activity

Ethyl pyrazolo[1,5-a]pyrimidine derivatives have also shown substantial antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus .
  • Antibacterial Spectrum : The compounds were effective against both Gram-positive and Gram-negative bacteria, with notable activity against Bacillus subtilis and Escherichia coli .
PathogenMIC (μg/mL)Activity
Staphylococcus aureus0.22Bactericidal
Bacillus subtilis312Bactericidal

3.3 Other Biological Activities

Additional studies have reported the antioxidant activities of these compounds. For instance, one derivative showed an IC50 value for DPPH radical scavenging capabilities comparable to standard antioxidants like ascorbic acid .

Case Study 1: Anticancer Efficacy

In a study assessing the effects of ethyl pyrazolo[1,5-a]pyrimidine derivatives on human breast adenocarcinoma (MCF-7) cells, significant cytotoxicity was observed with certain derivatives leading to enhanced apoptosis rates compared to controls .

Case Study 2: Antimicrobial Effectiveness

A comparative study on the antibacterial effects revealed that ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited a zone of inhibition measuring 23 mm against Bacillus subtilis, indicating potent antibacterial activity .

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry with significant biological activities including anticancer and antimicrobial effects. The ongoing research into its mechanisms and applications may lead to novel therapeutic agents for treating various diseases.

Q & A

Q. How can researchers optimize the synthesis of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives?

  • Methodological Answer : Synthesis optimization typically involves evaluating solvent systems, catalysts, and reaction conditions. For example, ultrasonic irradiation in an aqueous-alcohol medium with KHSO₄ as a catalyst enhances reaction efficiency by promoting cyclocondensation between 5-aminopyrazoles and β-ketoesters . Temperature (e.g., reflux in ethanol) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to diketone) are critical for minimizing side products. Column chromatography with petroleum ether/ethyl acetate (8:2 v/v) is effective for purification .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves fused-ring planarity (e.g., dihedral angles <1.5° between pyrazole and pyrimidine rings) and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing dimers) .
  • NMR spectroscopy : Distinguishes substituent positions (e.g., ethyl carboxylate protons at δ ~4.3 ppm in 1^1H NMR) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 303.28 for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:
DerivativeSubstituentsActivity
A 5-Cyclopropyl, 7-CF₃PI3K inhibition (IC₅₀ = 0.8 µM)
B 5-Phenyl, 7-CF₃Reduced activity (IC₅₀ = 5.2 µM)
Structural comparisons via SAR studies and molecular docking (e.g., cyclopropyl’s steric fit vs. phenyl’s bulkiness) clarify these discrepancies. Computational modeling using software like AutoDock Vina can validate binding poses .

Q. What strategies are effective for evaluating enzyme inhibition mechanisms (e.g., PI3K) of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Measure IC₅₀ values via ADP-Glo™ kinase assays using recombinant PI3K isoforms (e.g., α/β/γ/δ) .
  • Cellular assays : Quantify downstream signaling (e.g., Akt phosphorylation via Western blot) in cancer cell lines (e.g., MCF-7).
  • Isothermal titration calorimetry (ITC) : Assess binding thermodynamics (ΔG, ΔH) to confirm trifluoromethyl’s role in enhancing affinity .

Q. How can researchers design derivatives with improved metabolic stability?

  • Methodological Answer :
  • Trifluoromethyl substitution : Reduces oxidative metabolism (e.g., 7-CF₃ derivatives show 3× longer hepatic microsomal half-life vs. non-fluorinated analogs) .
  • Cyclopropyl groups : Mitigate CYP450-mediated degradation (e.g., t₁/₂ = 12 hrs in human liver microsomes) .
  • Prodrug strategies : Ethyl ester hydrolysis to carboxylic acids improves solubility (e.g., 90% conversion in plasma) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing substituent effects on reaction yields?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies significant factors. For example:
FactorImpact on Yield (p-value)
Solvent polarity<0.001
Catalyst loading0.012
Ultrasonic power0.045
Response surface methodology (RSM) optimizes conditions (e.g., 65°C, 40 kHz ultrasound) for >85% yield .

Q. How can crystallographic data validate computational predictions of molecular interactions?

  • Methodological Answer : Overlay docking poses (e.g., from Glide) with X-ray structures to assess accuracy. For example, trifluoromethyl groups in ethyl 5-cyclopropyl-7-CF₃ derivatives form hydrophobic contacts with PI3K’s Val851 (RMSD = 0.6 Å) . Hydrogen-bonding networks (e.g., C12–H···O1 interactions) predicted by DFT calculations align with crystallographic distances (2.8–3.1 Å) .

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